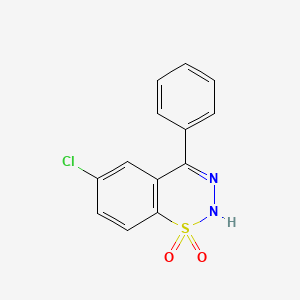
(4-phenylphenyl) 4-ethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Phenylphenyl) 4-ethoxybenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a biphenyl group (two connected benzene rings) and an ethoxybenzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-phenylphenyl) 4-ethoxybenzoate typically involves a Suzuki coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The general procedure includes:
Reactants: Phenylboronic acid, 4-iodophenol, and 4-ethoxybenzoic acid.
Catalyst: Palladium(II) acetate.
Base: Potassium carbonate.
Solvent: A mixture of water and an organic solvent like toluene.
Conditions: The reaction is carried out under reflux conditions for several hours.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar Suzuki coupling reactions but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy group, using reagents like sodium hydroxide or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products:
Oxidation: 4-phenylbenzoic acid.
Reduction: 4-phenylphenyl 4-hydroxybenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: (4-Phenylphenyl) 4-ethoxybenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its biphenyl structure makes it a valuable building block in the synthesis of polymers and liquid crystals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for developing anti-inflammatory and anticancer agents.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including dyes, pigments, and coatings. Its stability and reactivity make it suitable for various applications in materials science.
Wirkmechanismus
The mechanism by which (4-phenylphenyl) 4-ethoxybenzoate exerts its effects depends on its application. In drug design, it may interact with specific enzymes or receptors, modulating their activity. The biphenyl group can engage in π-π interactions with aromatic amino acids in proteins, while the ester group can undergo hydrolysis, releasing active metabolites.
Molecular Targets and Pathways:
Enzymes: Cyclooxygenase (COX) enzymes in anti-inflammatory applications.
Receptors: Estrogen receptors in anticancer research.
Pathways: Inhibition of the arachidonic acid pathway in inflammation.
Vergleich Mit ähnlichen Verbindungen
Biphenyl: A simpler structure without the ethoxybenzoate group.
4-Phenylphenol: Lacks the ester functionality.
Ethyl 4-ethoxybenzoate: Similar ester group but without the biphenyl structure.
Uniqueness: (4-Phenylphenyl) 4-ethoxybenzoate is unique due to its combination of a biphenyl core and an ethoxybenzoate ester. This dual functionality provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry and biology.
This detailed overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound in multiple fields.
Eigenschaften
CAS-Nummer |
55673-01-3 |
|---|---|
Molekularformel |
C21H18O3 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
(4-phenylphenyl) 4-ethoxybenzoate |
InChI |
InChI=1S/C21H18O3/c1-2-23-19-12-10-18(11-13-19)21(22)24-20-14-8-17(9-15-20)16-6-4-3-5-7-16/h3-15H,2H2,1H3 |
InChI-Schlüssel |
CKCQKRVBJKKWRO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 3-ethylpyrrolo[2,1-a]phthalazine-1-carboxylate](/img/structure/B12005953.png)
![N-(2,6-Dimethylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide](/img/structure/B12005955.png)
![Ethyl {[(2-phenylcyclopropyl)carbonyl]amino}acetate](/img/structure/B12005967.png)

![5-(2,4-Dichlorophenyl)-4-{[(E)-(2-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12005975.png)

![2-{[4-(4-Ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B12005993.png)


![2-[(6-Chloro-3-pyridazinyl)sulfanyl]acetamide](/img/structure/B12006011.png)
![2-(3-chlorophenoxy)-N'-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12006018.png)
